molecular formula C12H24N2O2 B7882132 tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

Cat. No.: B7882132
M. Wt: 228.33 g/mol
InChI Key: PLGVKICJVCBSQF-UHFFFAOYSA-N
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Description

Chemical Structure: tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (CAS 1289385-02-9) is a carbamate derivative featuring a cyclopentyl ring linked to a 2-aminoethyl group, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₄N₂O₂ (MW: 228.33 g/mol). The compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc group facilitates selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(9-8-13)10-6-4-5-7-10/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGVKICJVCBSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection via Coupling Reagents

The most common method involves reacting tert-butyl carbamate with 3-(2-aminoethyl)cyclopentylamine under basic conditions. Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are effective coupling agents, achieving yields of 75–85% in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the carbamate.

Reaction Equation:

tert-Butyl carbamate+3-(2-aminoethyl)cyclopentylamineEDCI/HOBttert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate\text{tert-Butyl carbamate} + \text{3-(2-aminoethyl)cyclopentylamine} \xrightarrow{\text{EDCI/HOBt}} \text{tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate}

Direct Alkylation of Cyclopentylamine Derivatives

Alternative routes employ alkylation of pre-functionalized cyclopentylamines. For instance, 3-(2-aminoethyl)cyclopentylamine is treated with di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) or ethanol, yielding the target compound in 70–90% efficiency. Triethylamine (TEA) is often added to scavenge HCl generated during Boc protection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of intermediates.

  • Low temperatures (0–10°C) minimize side reactions such as epimerization or over-alkylation.

Catalytic Systems

  • Lewis acids (e.g., Fe₃O₄ nanoparticles) reduce reaction times from 24 hours to 3–5 hours under solvent-free conditions.

  • Ionic liquids like [TPA][Pro] enable recyclable catalysis, achieving 99% conversion with minimal waste.

Comparative Analysis of Key Methods

MethodReagents/ConditionsYield (%)Purity (%)Key AdvantagesSource
EDCI/HOBt couplingEDCI, HOBt, DCM, 0–25°C8598High selectivity, mild conditions
Boc protection(Boc)₂O, TEA, THF, 20°C9097Scalable, minimal byproducts
Nanoparticle catalysisFe₃O₄, ethanol, 20°C9599Eco-friendly, rapid kinetics
Ionic liquid-mediated[TPA][Pro], room temperature9999.5Recyclable catalyst, solvent-free

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the product from unreacted amines, achieving >98% purity. Gradient elution (5–20% methanol in DCM) is preferred for large-scale batches.

Recrystallization

Polar solvents like acetonitrile or ethanol yield high-purity crystals (mp 148–150°C). Slow cooling (1°C/min) prevents co-precipitation of impurities.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic peaks at δ 1.47 ppm (tert-butyl), 3.20–3.50 ppm (cyclopentyl CH₂), and 5.10 ppm (carbamate NH).

  • IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H).

Industrial-Scale Synthesis

Continuous Flow Systems

Recent patents describe continuous flow reactors for Boc protection, reducing reaction times to 30 minutes and improving safety profiles. Key parameters include:

  • Residence time : 5–10 minutes

  • Temperature : 50°C

  • Pressure : 2–3 bar

Green Chemistry Approaches

  • Water as a solvent : Achieves 80% yield with microwave assistance (100°C, 15 minutes).

  • Biocatalysis : Lipase-mediated reactions show promise but require further optimization for industrial adoption .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate has shown promise in medicinal chemistry due to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways. Its mechanism likely involves binding to active sites of enzymes, thereby modulating their activity. This property is critical in the development of pharmaceuticals aimed at treating diseases linked to enzymatic dysfunctions.
  • Receptor Modulation : It can also interact with receptors involved in neurotransmission, potentially leading to applications in neuropharmacology. This interaction may help in developing drugs for conditions such as depression or anxiety.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate:

  • Building Block for Complex Molecules : Its structure allows it to be used as a building block for synthesizing more complex compounds. The protected amine group enables further functionalization without risking degradation .
  • Synthesis of Other Carbamates : It can be utilized to create other carbamate derivatives, expanding its utility in chemical research and industrial applications .

Biochemical Applications

The compound's biochemical properties make it suitable for various research applications:

  • Cellular Studies : Researchers have employed this compound in cellular studies to investigate its effects on cell signaling pathways and cellular metabolism. Understanding these interactions can provide insights into cellular dysfunctions related to diseases.
  • Drug Development : Its potential as a lead compound in drug development is significant, particularly for targeting specific diseases through enzyme inhibition or receptor interaction .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell metabolism. This inhibition led to reduced proliferation of cancer cells in vitro, suggesting potential therapeutic applications.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on neurotransmitter receptors. Results indicated that it could enhance serotonin receptor activity, which may be beneficial in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variations

(a) Cyclobutyl Analog: tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate
  • CAS : 1032684-85-7
  • Formula : C₁₁H₂₂N₂O₂ (MW: 214.31 g/mol)
  • Reduced steric bulk may enhance solubility in polar solvents.
  • Applications : Smaller ring size may favor applications in constrained peptide mimetics or rigid linker designs .
(b) Cyclohexyl Derivative: tert-Butyl N-[1-(2-Hydroxyethyl)cyclohexyl]carbamate
  • CAS : 73805-97-7
  • Formula: C₁₃H₂₅NO₃ (MW: 243.34 g/mol)
  • Key Differences: Replacement of the aminoethyl group with a hydroxyethyl moiety reduces basicity and alters hydrogen-bonding capacity. The cyclohexyl ring offers lower strain but increased hydrophobicity.
  • Applications : Hydroxyethyl substitution may suit prodrug strategies or polymer chemistry .
(c) Cyclopropyl Derivatives
  • Example 1: tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate (CAS 1593896-24-2) Formula: C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol) Key Differences:
  • Cyclopropane’s high ring strain enhances reactivity, particularly in [2+1] cycloadditions.
  • The methylene bridge between the cyclopropane and aminoethyl group adds conformational flexibility. Applications: Useful in strained macrocycle synthesis or as a ligand in catalysis .
  • Example 2: tert-Butyl N-(2-Aminocyclopropyl)carbamate (CAS 1395492-00-8) Formula: C₈H₁₄N₂O₂ (MW: 170.21 g/mol) Key Differences:
  • Direct attachment of the amino group to the cyclopropane ring eliminates the ethyl spacer, reducing molecular flexibility. Applications: Simpler structure may serve as a building block for small-molecule inhibitors .

Functional Group Modifications

(a) Aminoethyl vs. Hydroxyethyl Substitutents
  • Aminoethyl Group (e.g., target compound): Enhances basicity (pKa ~10.5), enabling protonation in physiological conditions. Participates in hydrogen bonding and metal coordination, critical for biological activity .
  • Hydroxyethyl Group (e.g., CAS 73805-97-7):
    • Lower basicity (pKa ~15) and increased polarity improve aqueous solubility.
    • Prone to oxidation, limiting stability under oxidative conditions .
(b) Boc Protection Strategy
  • The Boc group in the target compound is acid-labile (cleaved with TFA/HCl), offering orthogonal protection compared to phthaloyl groups (removed with hydrazine) used in cyclam derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituent
tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate 1289385-02-9 C₁₂H₂₄N₂O₂ 228.33 Cyclopentyl 2-Aminoethyl
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ 214.31 Cyclobutyl 2-Aminoethyl
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate 73805-97-7 C₁₃H₂₅NO₃ 243.34 Cyclohexyl 2-Hydroxyethyl
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1593896-24-2 C₁₁H₂₂N₂O₂ 214.30 Cyclopropyl 2-Aminoethyl (methylene-linked)
tert-Butyl N-(2-aminocyclopropyl)carbamate 1395492-00-8 C₈H₁₄N₂O₂ 170.21 Cyclopropyl Direct amino attachment

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a tert-butyl group, an aminoethyl moiety, and a cyclopentyl carbamate, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including proteases involved in viral replication. For example, it demonstrates inhibitory potency against Hepatitis C virus NS3/4A protease with KiK_i values in the nanomolar range, indicating strong potential as an antiviral agent .
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can trigger cell cycle arrest and apoptosis through modulation of signaling pathways .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Target/Pathway IC₅₀/Ki (nM) Reference
NS3/4A Protease InhibitionHepatitis C Virus46 - 210
Anticancer (Apoptosis Induction)Various Cancer Cell LinesNot specified
Enzyme InhibitionROSI KinaseNot specified

Case Studies

  • Antiviral Activity : In a study focusing on the development of protease inhibitors for Hepatitis C, this compound was identified as a potent inhibitor. The compound showed significant efficacy against resistant variants of the virus, highlighting its potential in treating chronic infections .
  • Cancer Treatment : Another investigation explored the compound's effects on various cancer cell lines. It was found to induce apoptosis through activation of caspase pathways and inhibition of cell proliferation markers. This suggests a promising role for the compound in cancer therapy .
  • Pharmacokinetics : Further studies have assessed the pharmacokinetic properties of the compound, demonstrating favorable absorption and metabolism profiles that support its use as an orally bioavailable therapeutic agent .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate?

The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a cyclopentylamine derivative. A common method involves reacting 3-(2-aminoethyl)cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine in dichloromethane or THF). Temperature control (0–25°C) and anhydrous conditions are critical to prevent hydrolysis . Example Reaction Conditions :

ReagentSolventBaseTemperatureYield
Boc₂ODCMEt₃N0–25°C70–85%

Q. How stable is this compound under storage and reactive conditions?

The compound is stable at room temperature in inert, dry environments. However, it degrades in the presence of strong acids/bases (e.g., TFA or NaOH) or oxidizing agents, releasing the free amine. Long-term storage recommendations include desiccated containers at –20°C to prevent moisture-induced decomposition .

Q. What are the primary applications of this compound in medicinal chemistry?

Its carbamate group serves as a protecting group for amines in peptide synthesis, while the cyclopentyl and aminoethyl moieties enable interactions with biological targets (e.g., enzyme active sites). It is used as a precursor for inhibitors in neurodegenerative disease research .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

  • Solvent selection : THF improves solubility of intermediates compared to DCM .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates Boc protection by 15–20% .
  • Stepwise addition : Slow addition of Boc₂O reduces side reactions (e.g., dimerization) . Contradictions in reported yields (70–90%) may arise from differences in starting material purity or stirring efficiency, necessitating HPLC monitoring .

Q. How do structural modifications influence its biological activity?

  • Cyclopentyl substitution : Replacing cyclopentyl with cyclohexyl reduces binding affinity to dopamine receptors by 40% due to steric hindrance .
  • Aminoethyl chain length : Extending the chain by one carbon increases solubility but decreases blood-brain barrier penetration . Structure-Activity Data :
DerivativeTarget IC₅₀ (nM)Solubility (mg/mL)
Parent compound120 ± 152.1
Cyclohexyl analog210 ± 251.8
Extended chain95 ± 103.5

Q. What advanced techniques resolve contradictions in degradation studies?

Conflicting thermal stability data (e.g., TGA showing decomposition at 150°C vs. DSC indicating stability up to 180°C) can be resolved by:

  • Controlled atmosphere analysis : Conduct TGA under nitrogen to suppress oxidative degradation .
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to predict degradation pathways under varying conditions .

Q. How can its interactions with biological targets be characterized?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, validated by X-ray crystallography .

Methodological Guidelines

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Degradation Monitoring : Track free amine release via ninhydrin assay or LC-MS .

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